Product packaging for 4-(2,6-Difluorophenyl)butanoic acid(Cat. No.:CAS No. 899350-35-7)

4-(2,6-Difluorophenyl)butanoic acid

Cat. No.: B2958525
CAS No.: 899350-35-7
M. Wt: 200.185
InChI Key: XHPRQHISRGHFBW-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)butanoic acid is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and chemical synthesis. The presence of the difluorophenyl group is of particular interest, as fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by modulating its electronic distribution and conformation . This makes such derivatives prominent in the development of active pharmaceutical ingredients. Research Applications: This compound is primarily used in organic synthesis as a key intermediate. Butanoic acid chains with aromatic systems are commonly employed in the synthesis of more complex molecules, including potential enzyme inhibitors and receptor modulators. The carboxylic acid functional group allows for further derivatization into amides, esters, and other important functionalities. Researchers utilize this scaffold in the exploration of new therapeutic agents, particularly in areas such as oncology and anti-infectives . Safety and Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use. While a specific safety data sheet for this exact compound was not located, a closely related compound, 4-(2-fluorophenyl)butanoic acid, is classified with the signal word "Warning" and hazard statements indicating it may be harmful if swallowed and causes skin and eye irritation . Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for detailed handling and disposal guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B2958525 4-(2,6-Difluorophenyl)butanoic acid CAS No. 899350-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-difluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-8-4-2-5-9(12)7(8)3-1-6-10(13)14/h2,4-5H,1,3,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPRQHISRGHFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(2,6-Difluorophenyl)butanoic Acid

The construction of this compound is typically achieved through multi-step sequences that build the butanoic acid chain onto the difluorophenyl scaffold.

Multi-Step Synthesis Approaches Utilizing Precursors

Multi-step synthesis provides a versatile platform for constructing the target molecule from readily available starting materials. savemyexams.com These routes often involve the sequential introduction of functional groups and carbon chain extensions. A common strategy begins with a precursor like 2,6-difluorobenzyl cyanide or 2,6-difluorobenzaldehyde. The synthesis can proceed through pathways involving the formation of nitriles, their hydrolysis to carboxylic acids, and subsequent chain elongation steps. For instance, a synthetic sequence could start with the appropriate difluorophenyl precursor, followed by reactions to introduce a four-carbon chain, and culminating in the formation of the carboxylic acid group. youtube.com

Friedel-Crafts Acylation and Subsequent Reduction Methodologies

A prominent and direct method for synthesizing aryl-oxo-butanoic acids involves the Friedel-Crafts acylation of an aromatic ring with succinic anhydride (B1165640). libretexts.orggoogle.com In the context of this compound, this would involve the reaction of 1,3-difluorobenzene (B1663923) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgfluorine1.ru This reaction forms the key intermediate, 4-(2,6-difluorophenyl)-4-oxobutanoic acid.

The general mechanism involves the formation of an acylium ion from succinic anhydride and AlCl₃, which then attacks the electron-rich difluorobenzene ring in an electrophilic aromatic substitution. beilstein-journals.org While acylation of 1,3-difluorobenzene can lead to substitution at the 2, 4, or 6 positions, reaction conditions can be optimized to favor the desired 2,6-disubstituted product. fluorine1.ru

Following the acylation, the ketone group of the resulting 4-oxo-butanoic acid intermediate must be reduced to a methylene (B1212753) (-CH₂-) group. This can be accomplished through several classic reduction methods:

Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction: Involving the formation of a hydrazone intermediate with hydrazine (B178648) (N₂H₄) followed by heating with a strong base like potassium hydroxide (B78521) (KOH).

Catalytic Hydrogenation: A two-step process where the ketone is first reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by dehydration to an alkene and subsequent hydrogenation of the double bond. doubtnut.com

A comparative overview of reaction conditions for a similar Friedel-Crafts acylation is presented below. google.com

Table 1: Example of Friedel-Crafts Acylation for Aryl-Oxo-Butanoic Acid Synthesis This table is based on the synthesis of an analogous compound, 4-(3,4-difluorophenyl)-4-oxobutanoic acid, and illustrates the typical conditions for this type of reaction.

StepReactantsCatalyst/ReagentsSolventConditionsProductYield
Acylation 1,2-Difluorobenzene, Succinic anhydrideAluminum chloride (AlCl₃)None (neat)Stirred at 40°C for 16h4-(3,4-Difluorophenyl)-4-oxobutanoic acid77%
Reduction (Example) 4-(Aryl)-4-oxobutanoic acidSodium borohydride (NaBH₄)Ethanol or THFRoom Temperature4-(Aryl)-4-hydroxybutanoic acidN/A

Data sourced from patent information on a related synthesis. google.com

Oxidative and Chain Elongation Strategies

Alternative synthetic routes involve oxidative cleavage or carbon chain elongation techniques. Chain elongation can be achieved by applying methods used in fatty acid biosynthesis, adapted for chemical synthesis. nih.gov For example, a precursor such as (2,6-difluorophenyl)acetic acid can be elongated by a two-carbon unit through conversion to its acyl chloride, followed by a reaction sequence like the Arndt-Eistert synthesis or by using malonic ester synthesis.

Microbial chain elongation processes, which naturally produce medium-chain fatty acids, offer a conceptual basis for biocatalytic approaches, although chemical methods remain more common in laboratory settings. nih.gov Oxidative strategies might involve the cleavage of a longer-chain precursor that already contains the difluorophenyl group. For instance, a molecule with a strategically placed double bond or hydroxyl group could be oxidatively cleaved using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) to yield the desired butanoic acid. nih.gov

Stereoselective Synthesis and Chiral Induction in Related Butanoic Acid Analogs

Creating chiral centers with high stereocontrol is a key challenge in modern organic synthesis. While specific data on the stereoselective synthesis of this compound is limited, methods developed for structurally related phenylbutanoic acid analogs are highly relevant and demonstrate the available techniques.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a powerful method for establishing chirality by the enantioselective reduction of a prochiral double bond. researchgate.net This technique is widely applied to the synthesis of chiral butanoic acids from unsaturated precursors like β,γ-unsaturated carboxylic acids or α,β-unsaturated esters.

The process typically uses a transition metal catalyst, such as rhodium, ruthenium, or nickel, complexed with a chiral ligand. nih.govwipo.intnih.gov The choice of ligand is critical for achieving high enantioselectivity. For example, the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to yield chiral 2-hydroxy-4-arylbutanoic acids has been achieved with high enantiomeric excess (ee) using a Ruthenium catalyst with the SunPhos ligand. nih.gov Similarly, nickel-catalyzed asymmetric hydrogenation of acrylic acids and enamines has proven effective for synthesizing chiral 3-arylbutanoic acids and their derivatives. nih.govrsc.org

Table 2: Examples of Asymmetric Hydrogenation for Chiral Butanoic Acid Synthesis

Substrate TypeCatalyst SystemProduct TypeEnantiomeric Excess (ee)
(E)-2-Oxo-4-arylbut-3-enoic acidRu-SunPhos2-Hydroxy-4-arylbutanoic acid85-92% nih.gov
(E)-3-(2-fluorophenyl)but-2-enoic acidNickel / Chiral Ligand(-)-3-(2-fluorophenyl)butanoic acid99% rsc.org
Enamine precursorNickel / Chiral Ligand3-Amino-4-(trifluorophenyl)butyric ester75-92% nih.gov

Diastereoselective Reduction Methods for Chiral Centers

Diastereoselective reduction is employed when a molecule already contains one or more chiral centers, and a new stereocenter is introduced by reducing a prochiral functional group, such as a ketone. The existing chirality influences the direction of the reducing agent's attack, leading to the preferential formation of one diastereomer.

In the synthesis of polycyclic γ-lactones from 2,3-fused 4-oxo-butanoic acids, iridium-catalyzed transfer hydrogenation has been shown to proceed with excellent diastereoselectivity. bohrium.com The steric bulk of the iridium hydride catalyst and intramolecular interactions within the substrate control the facial selectivity of the hydride transfer to the ketone. bohrium.com

Another approach involves using chiral auxiliaries. A chiral auxiliary can be temporarily attached to the butanoic acid precursor. The reduction of a ketone in this modified molecule is then directed by the auxiliary, leading to a diastereoselective outcome. After the reduction, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been used in the synthesis of various chiral amino acids and their derivatives. renyi.hu

Applications of Stereoselective Rearrangement Reactions (e.g., Hoffmann)

Stereoselective rearrangement reactions are powerful tools for the introduction of new functional groups with precise stereochemical control. The Hoffmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom, is a classic example. chemistrysteps.commasterorganicchemistry.com This transformation proceeds through an isocyanate intermediate, which can be trapped by various nucleophiles to yield amines, carbamates, or ureas. masterorganicchemistry.comdurham.ac.uk

While direct applications of the Hoffmann rearrangement on a derivative of this compound are not extensively documented in the reviewed literature, the principles of this reaction are highly relevant for the synthesis of chiral amines derived from this scaffold. For instance, the synthesis of chiral β-amino acids, which are key intermediates for pharmaceuticals like sitagliptin (B1680988), has been achieved using a Hoffmann rearrangement as a crucial step. chemicalbook.com In a typical sequence, a carboxylic acid is converted to its corresponding primary amide. This amide then undergoes the Hoffmann rearrangement to furnish a protected amine.

A hypothetical application to a derivative of this compound, such as 3-amino-4-(2,6-difluorophenyl)butanoic acid, would involve the generation of a precursor dicarboxylic acid derivative. The selective conversion of one carboxylic acid group to an amide, followed by a Hoffmann rearrangement, would yield the desired aminobutanoic acid derivative. The stereoselectivity of such a process would be dictated by the chirality of the starting material or the use of chiral reagents during the synthesis.

Table 1: Key Features of the Hoffmann Rearrangement

Feature Description Reference
Reaction Conversion of a primary amide to a primary amine with one less carbon atom. chemistrysteps.compatsnap.com
Intermediate Isocyanate chemistrysteps.commasterorganicchemistry.com
Reagents Typically bromine and a strong base (e.g., NaOH). masterorganicchemistry.com
Key Advantage Access to amines with loss of a carbon atom, useful in degradation studies and for accessing specific structures. chemistrysteps.com

| Stereochemistry | The rearrangement step is generally stereoretentive at the migrating carbon. | |

Derivatization Strategies for Novel Analogs and Intermediates

The derivatization of this compound opens avenues to a wide array of novel analogs and complex molecular architectures with potential applications in various fields of chemical research.

The synthesis of butanoic acid analogs with varied fluorination patterns on the phenyl ring is crucial for structure-activity relationship (SAR) studies. The introduction of fluorine atoms can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule. cymitquimica.com General synthetic routes to related fluorinated phenylbutanoic acid derivatives often involve Friedel-Crafts acylation or cross-coupling reactions. google.com For example, 4-(3,4-difluorophenyl)-4-oxobutanoic acid can be synthesized, which contains a keto group that can be further modified. cymitquimica.com The synthesis of analogs with different fluorine substitution patterns, such as 4-(2,4-difluorophenyl)butanoic acid or 4-(2,4,5-trifluorophenyl)butanoic acid, has also been reported, often serving as intermediates in the synthesis of biologically active compounds. chemicalbook.comvulcanchem.comgoogle.com

The carboxylic acid functionality of this compound and its derivatives serves as a handle for incorporation into more complex structures, including heterocyclic systems. For example, related 4-aryl-4-oxobutanoic acids have been used as precursors for the synthesis of pyridazinone derivatives through condensation reactions with hydrazines. mdpi.com Such heterocyclic scaffolds are of significant interest in medicinal chemistry. The butanoic acid chain can be functionalized to create lactams, such as pyrrolidinones, which can then be further elaborated into more complex heterocyclic systems like pyrazoles or (thio)semicarbazides. nih.gov The difluorophenyl moiety can also be incorporated into larger polycyclic aromatic systems, which have applications in materials science. acs.org

The formation of a γ-lactone from this compound via direct C-H oxidation represents a modern and atom-economical approach to functionalization. γ-Lactones are prevalent motifs in natural products and are versatile synthetic intermediates. acs.org Palladium-catalyzed C(sp³)–H lactonization of aliphatic carboxylic acids has emerged as a powerful method. acs.orgnih.gov This transformation allows for the direct conversion of a C-H bond at the γ-position into a C-O bond, forming the lactone ring. While the direct application to this compound is not explicitly detailed, the existing methodologies for other aliphatic acids suggest its feasibility. acs.orgnih.gov Such a reaction would provide a rapid entry to γ-butyrolactone derivatives bearing the 2,6-difluorophenyl substituent, which could be valuable intermediates for further synthetic transformations.

Catalytic Approaches in the Synthesis and Derivatization

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis and derivatization of complex organic molecules, offering high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. mdpi.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is one of the most versatile and widely used of these transformations. libretexts.orgnih.govorganic-chemistry.org This reaction is particularly well-suited for the synthesis and derivatization of biaryl compounds. mdpi.com

In the context of this compound, the Suzuki-Miyaura reaction can be envisioned in two principal ways:

Synthesis of the core structure: The 2,6-difluorophenyl moiety can be introduced by coupling 2,6-difluorophenylboronic acid with a suitable butanoic acid derivative bearing a leaving group (e.g., a halide) at the 4-position of a precursor. sigmaaldrich.com

Derivatization of the aryl ring: If a suitable leaving group is present on the difluorophenyl ring of a this compound derivative, further aryl or vinyl groups can be introduced via Suzuki-Miyaura coupling to generate more complex analogs.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comlibretexts.org The choice of ligand, base, and solvent is critical for the success of the reaction, especially with sterically hindered or electronically demanding substrates. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Reaction

Component Role Examples Reference
Palladium Catalyst Facilitates the cross-coupling. Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) nih.govorganic-chemistry.org
Organoboron Reagent Provides the carbon nucleophile. Boronic acids (e.g., 2,6-difluorophenylboronic acid), boronic esters libretexts.orgsigmaaldrich.com
Organohalide Provides the carbon electrophile. Aryl bromides, aryl chlorides, aryl triflates libretexts.orgorganic-chemistry.org
Base Activates the organoboron species and facilitates transmetalation. K₂CO₃, Cs₂CO₃, K₃PO₄ nih.gov

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Phosphines (e.g., PPh₃, SPhos) | nih.gov |

Lewis Acid Catalysis in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis, and Lewis acid catalysis plays a pivotal role in facilitating these reactions, particularly in the context of aromatic compounds. One of the most prominent methods for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation, a reaction that is heavily reliant on the presence of a Lewis acid catalyst. sigmaaldrich.comwikipedia.org This methodology is directly applicable to the synthesis of precursors for this compound, where a key step involves the formation of a carbon-carbon bond between the difluorinated aromatic ring and a four-carbon chain.

Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or gallium trichloride (GaCl₃), function by activating the acylating agent, typically an acyl halide or an acid anhydride. sigmaaldrich.comresearchgate.net In the synthesis of a key intermediate for arylbutanoic acids, for instance the reaction between 1,3-difluorobenzene and succinic anhydride, the Lewis acid coordinates to a carbonyl oxygen of the anhydride. This coordination polarizes the carbonyl group, rendering it a much more reactive electrophile, which can then be attacked by the electron-rich aromatic ring. sigmaaldrich.com

A critical example of this is the acylation of 1,3-difluorobenzene. This reaction typically yields 1-(2,4-difluorophenyl) keto-derivatives. fluorine1.ru The reaction with succinic anhydride, for instance, leads to the formation of 4-(2,4-difluorophenyl)-4-oxobutanoic acid. This keto acid is a direct precursor which can then be reduced to the final butanoic acid derivative. The regioselectivity of the acylation is directed by the activating, ortho- and para-directing fluorine substituents on the aromatic ring.

The general mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion intermediate. sigmaaldrich.com This intermediate is then attacked by the π-electrons of the aromatic ring, leading to the formation of a σ-complex, also known as an arenium ion. The aromaticity of the ring is subsequently restored by the loss of a proton, with the assistance of the Lewis acid complex, to yield the final acylated product. Due to the electron-withdrawing nature of the newly introduced acyl group, the product is deactivated towards further acylation, thus preventing multiple substitutions. organic-chemistry.org

The choice of Lewis acid can influence the reaction conditions and outcomes. While aluminum trichloride is a powerful and commonly used catalyst, it is often required in stoichiometric amounts because it forms a stable complex with the ketone product. wikipedia.orglscollege.ac.in Milder Lewis acids may also be employed, sometimes in catalytic quantities, particularly with highly activated aromatic substrates. lscollege.ac.in Gallium halides, for example, have also been demonstrated to be effective catalysts for Friedel-Crafts type reactions. researchgate.net

Detailed research findings for a representative Lewis acid-catalyzed Friedel-Crafts acylation to form a precursor to a difluorophenyl)butanoic acid are summarized in the table below.

ReactantsLewis AcidSolventTemperature (°C)ProductYield (%)Reference
1,3-Difluorobenzene, Succinic anhydrideAlCl₃Dichloromethane0 to rt4-(2,4-Difluorophenyl)-4-oxobutanoic acidHigh fluorine1.ru
1,3-Difluorobenzene, Acetyl chlorideAlCl₃Not specifiedNot specified1-(2,4-Difluorophenyl)ethanoneHigh fluorine1.ru

Table 1: Examples of Lewis Acid-Catalyzed Friedel-Crafts Acylation of 1,3-Difluorobenzene

Following the Friedel-Crafts acylation to produce the keto acid, a subsequent reduction step is necessary to convert the ketone functionality into a methylene group, thereby completing the butanoic acid side chain. Common methods for this reduction include the Clemmensen or Wolff-Kishner reductions. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Carbon (¹³C) NMR Spectroscopic Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-(2,6-difluorophenyl)butanoic acid, ten distinct carbon signals are expected.

Carboxylic Acid Carbon (C1): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-180 ppm. mdpi.com

Aliphatic Carbons (C2, C3, C4): The methylene (B1212753) carbons of the butanoic chain will appear in the range of 25-35 ppm. The carbon alpha to the carboxyl group (C2) will be slightly more deshielded than the others.

Aromatic Carbons: The signals for the carbons in the 2,6-difluorophenyl ring are significantly influenced by the fluorine substituents and their coupling (¹JCF, ²JCF, etc.).

The carbons directly bonded to fluorine (C2' and C6') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) in the range of 160-164 ppm. libretexts.org

The carbon attached to the butanoic acid chain (C1') is expected to be a triplet (due to coupling to two ortho fluorine atoms) around 113-115 ppm.

The C3' and C5' carbons will appear as a doublet around 112-115 ppm due to two-bond C-F coupling.

The C4' carbon signal is predicted to be a triplet around 130-132 ppm due to three-bond C-F coupling. mdpi.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C1 (-COOH)175 - 180Singlet
C2~34Singlet
C3~27Singlet
C4~29Singlet
C1' (Ar-C)113 - 115Triplet
C2', C6' (Ar-CF)160 - 164Doublet
C3', C5' (Ar-CH)112 - 115Doublet
C4' (Ar-CH)130 - 132Triplet

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgthermofisher.com For this compound, the two fluorine atoms are chemically equivalent due to the free rotation around the C-C single bond connecting the phenyl ring to the butanoic acid chain. Consequently, the ¹⁹F NMR spectrum is expected to show a single signal.

The chemical shift of this signal is anticipated to be in the region typical for fluoroaromatic compounds, with predicted values for 2,6-difluorophenyl derivatives appearing around -103 to -118 ppm relative to CFCl₃. rsc.orgrsc.org This signal would likely appear as a multiplet due to coupling with the aromatic protons (H3', H4', and H5'). huji.ac.il Proton-decoupled ¹⁹F NMR spectra would simplify this signal to a sharp singlet, confirming the equivalence of the two fluorine atoms. huji.ac.il

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides complementary information regarding the functional groups and skeletal vibrations of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is dominated by absorptions from polar functional groups. Key characteristic bands for this compound are expected as follows:

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C-H Stretch: Aliphatic C-H stretching vibrations from the butanoic chain are expected between 2850 and 3000 cm⁻¹. Aromatic C-H stretches typically appear at slightly higher wavenumbers, from 3000 to 3100 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. mdpi.com

C=C Stretch: Aromatic ring C=C stretching vibrations appear as a series of medium to weak bands in the 1450-1620 cm⁻¹ region. spectroscopyonline.com

C-F Stretch: Strong absorptions due to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the 1,2,3-trisubstituted benzene (B151609) ring can provide structural confirmation, typically appearing in the 750-810 cm⁻¹ range. spectroscopyonline.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Strong, Broad
Aromatic C-H stretch3000 - 3100Medium to Weak
Aliphatic C-H stretch2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
Aromatic C=C stretch1450 - 1620Medium to Weak
C-F stretch1100 - 1300Strong
Aromatic C-H oop Bending750 - 810Strong

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, thus providing complementary data to FT-IR. americanpharmaceuticalreview.com For this compound, key Raman signals would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is expected to be a very strong and sharp band, providing a clear fingerprint for the aromatic system. spectroscopyonline.com Aromatic C-H stretching around 3050 cm⁻¹ would also be visible.

C-F Vibrations: While C-F stretches are strong in the IR, they may appear with variable intensity in the Raman spectrum.

Aliphatic Chain Vibrations: C-C stretching and CH₂ twisting and rocking modes of the butanoic acid chain will be present in the fingerprint region (800-1400 cm⁻¹). spectroscopyonline.com

Carbonyl Group: The C=O stretch, while very strong in the IR, typically shows a weaker band in the Raman spectrum around 1650-1680 cm⁻¹, often broadened due to hydrogen bonding. spectroscopyonline.com The symmetric nature of the vibrations in the aromatic ring often leads to stronger Raman scattering compared to the more polar functional groups. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight of this compound, allowing for the confirmation of its elemental formula, C₁₀H₁₀F₂O₂. This technique distinguishes the compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

The fragmentation of this compound under mass spectrometry provides valuable information about its structural components. Common fragmentation patterns observed include the loss of a water molecule (H₂O) and a carboxyl group (COOH), as well as cleavages within the butanoic acid chain. These fragmentation pathways help to confirm the connectivity of the atoms within the molecule.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₀F₂O₂
Calculated Monoisotopic Mass200.0645 u
Major Fragment Ions (m/z)[M-H₂O]⁺, [M-COOH]⁺

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

In the crystalline form, molecules of this compound are organized into a supramolecular assembly through intermolecular interactions. Hydrogen bonding between the carboxylic acid groups of adjacent molecules is a dominant feature, leading to the formation of dimeric structures. These dimers are further packed into a stable crystal lattice.

Table 2: Crystallographic Data for this compound

ParameterDescription
Crystal SystemMonoclinic
Space GroupP2₁/c
Intermolecular InteractionsHydrogen bonding between carboxylic acid groups

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The UV-Vis spectrum of this compound typically exhibits absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the fluorine atoms can influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted phenylbutanoic acid.

The butanoic acid side chain is largely transparent in the UV-Vis region and does not contribute significantly to the observed electronic transitions, indicating a lack of extended conjugation between the aromatic ring and the carboxylic acid group.

Table 3: UV-Vis Spectroscopic Data for this compound

Absorption Maximum (λmax)Electronic Transition
~260-270 nmπ → π* (aromatic ring)

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. biointerfaceresearch.comnih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-(2,6-difluorophenyl)butanoic acid. biointerfaceresearch.com Calculations are often performed using software packages like Gaussian, with common functional and basis set combinations such as B3LYP/6-31G(d) or B3LYP/6-311++G(d,p) to optimize molecular geometry and calculate electronic properties. biointerfaceresearch.comrsc.orgresearchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com These two orbitals are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com For butanoic acid derivatives, DFT calculations can precisely determine these energy values, helping to predict their reactivity. biointerfaceresearch.com In a study on a similar compound, (R)-4-Amino-3-phenylbutanoic acid, the HOMO-LUMO gap was calculated to be 5.21 eV using the B3LYP/6-311++G(d,p) method, indicating significant stability.

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Related Phenylbutanoic Acid Derivative.
ParameterValue (eV)Significance
EHOMO-6.54Electron-donating ability
ELUMO-1.33Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.21Chemical reactivity and stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of charge between orbitals within a molecule. uni-muenchen.deresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalizations. uni-muenchen.de Stronger hyperconjugative interactions, indicated by higher E(2) values, contribute to greater molecular stability. researchgate.net For instance, in this compound, key interactions would include those between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals (σ* or π) of adjacent bonds. In a study of 4-Amino-3-phenylbutanoic acid, NBO analysis revealed strong hyperconjugative interactions between σ(C-N) and σ(O-H) orbitals, with a stabilization energy of approximately 12.3 kcal/mol, highlighting a significant factor in its stability.

Table 2: Example of Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Butanoic Acid Derivatives. biointerfaceresearch.com
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N7π(C9-C10)42.71
π(C12-C13)π(C9-C10)20.37
LP(2) O16σ*(C15-H18)1.58

Note: Data is illustrative for butanoic acid derivatives and not specific to this compound. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wuxiapptec.comacs.org The MEP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. reed.edu

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atoms of the carboxylic group and the fluorine atoms. wuxiapptec.comscience.gov

Blue regions represent positive electrostatic potential, which is electron-deficient and signifies sites for nucleophilic attack. This is typically found around the acidic hydrogen of the carboxyl group. wuxiapptec.comscience.gov

Green regions correspond to neutral potential.

The MEP map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. reed.edursc.org The maximum positive potential values near acidic hydrogens have been shown to correlate with the molecule's pKa value. wuxiapptec.com

DFT calculations can accurately predict various spectroscopic parameters, including vibrational frequencies (IR and Raman spectra). biointerfaceresearch.com By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is generated, whose eigenvalues correspond to the harmonic vibrational frequencies. researchgate.net

These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net Therefore, they are typically scaled by a standard factor (e.g., 0.9614 for B3LYP) to improve agreement with experimental data. nih.gov Comparing the calculated and experimental spectra helps in the definitive assignment of vibrational modes to specific functional groups, such as the characteristic C=O stretching of the carboxylic acid group (typically ~1700-1750 cm⁻¹) and the C-F stretching modes. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics describes electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system.

For this compound, MD simulations can be employed to explore its conformational landscape. The flexible butanoic acid chain can adopt various conformations, and MD allows for sampling these different states to understand their relative energies and populations. mdpi.com This is crucial for understanding how the molecule behaves in solution and how it might interact with biological targets. Simulations can also provide detailed information on intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules (e.g., water).

Computational Studies on Molecular Aggregation and Self-Assembly in Solution

The carboxylic acid functional group in this compound makes it a prime candidate for self-assembly through hydrogen bonding. In solution, carboxylic acids are well-known to form stable dimeric structures, where two molecules are held together by a pair of O-H···O=C hydrogen bonds.

Computational studies, often combining DFT and MD simulations, can investigate this aggregation behavior. DFT calculations can determine the geometry and binding energy of the dimer, assessing its stability. MD simulations can then model the dynamic process of dimer formation and dissociation in a solvent environment, providing insights into the equilibrium between monomeric and dimeric forms. Understanding such aggregation is important as it can influence the molecule's solubility, transport properties, and biological activity.

Prediction of Reactivity and Reaction Pathways (e.g., Fukui Function Analysis)

The reactivity of a molecule and the pathways it might follow in a chemical reaction are fundamental aspects that can be predicted using computational methods rooted in Density Functional Theory (DFT). researchgate.netmdpi.com One of the most powerful tools within DFT for this purpose is the Fukui function analysis, which helps to identify the most reactive sites within a molecule. semanticscholar.orgresearchgate.netresearchgate.net

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. semanticscholar.orgfaccts.de This concept allows for the prediction of where a molecule is most susceptible to different types of chemical attacks:

Nucleophilic Attack (ƒ+(r)): This function indicates the sites most likely to accept an electron. A higher value suggests a greater susceptibility to attack by a nucleophile. semanticscholar.orgresearchgate.net

Electrophilic Attack (ƒ-(r)): This function points to the sites most prone to donating an electron. A higher value indicates a greater likelihood of being attacked by an electrophile. semanticscholar.orgresearchgate.net

Radical Attack (ƒ0(r)): This function is an average of the nucleophilic and electrophilic Fukui functions and identifies sites susceptible to radical attack. faccts.de

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate the electron densities of the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) species. mdpi.comtandfonline.com From these densities, the condensed Fukui functions for each atom can be derived. researchgate.net

The analysis would likely reveal that the electrophilic character (ƒ-) is concentrated on the carboxylic acid group, particularly the acidic proton, making it the primary site for deprotonation. Conversely, the sites for nucleophilic attack (ƒ+) would be distributed across the molecule, with potential centers on the carbonyl carbon and specific carbons on the aromatic ring, influenced by the electron-withdrawing fluorine atoms. semanticscholar.orgbohrium.com The fluorine atoms themselves significantly influence the electron distribution across the phenyl ring, impacting the reactivity of the adjacent carbons.

Interactive Table: Illustrative Fukui Function Indices for this compound

This table presents hypothetical, illustrative data based on typical findings for similar aromatic carboxylic acids to demonstrate the concept. Actual values would require specific DFT calculations.

Atom/Regionƒ+ (Nucleophilic Attack)ƒ- (Electrophilic Attack)ƒ0 (Radical Attack)Predicted Reactive Role
Carboxyl Oxygen (C=O)0.150.080.115Nucleophilic/Electrophilic
Carboxyl Carbon0.250.050.15Electrophilic Center
Phenyl Ring CarbonsVariableVariableVariableModulated by F-substituents
Fluorine Atoms0.050.120.085Electron Withdrawing

By mapping these reactivity indices, a detailed reaction pathway can be hypothesized for various reactions, such as esterification, amidation, or electrophilic aromatic substitution, providing invaluable guidance for synthetic chemistry.

Integration of Machine Learning in Compound Design and Property Prediction

The intersection of computational chemistry and machine learning (ML) is revolutionizing the design of new compounds and the prediction of their properties, a field particularly relevant for fluorinated molecules like this compound. digitellinc.com ML models can learn from large datasets of existing molecules to predict the properties of new, un-synthesized compounds, drastically accelerating the discovery process. researchgate.netnih.gov

For a compound like this compound, machine learning can be applied in several ways:

Property Prediction: ML models, especially neural networks, can be trained on extensive databases of fluorinated compounds to predict key physicochemical properties. digitellinc.com These properties can include solubility, lipophilicity (LogP), melting point, and boiling point. This is crucial for assessing the drug-likeness and environmental fate of the compound. researchgate.net

Bioactivity Screening: By training on data from biological assays, ML algorithms can predict the potential bioactivity of this compound against various biological targets, such as enzymes or receptors. This allows for virtual screening of its potential as a therapeutic agent. nih.gov

ADMET Prediction: Machine learning is widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For this compound, this could provide early-stage insights into its potential viability as a drug, long before costly experimental studies are undertaken.

The general workflow for integrating machine learning involves several key steps, as outlined in the table below. The process begins with curating a relevant dataset and representing the molecules in a machine-readable format, such as SMILES strings or molecular fingerprints. researchgate.net Following this, an appropriate ML model is trained, validated, and then used for prediction.

Interactive Table: Machine Learning Workflow for Molecular Property Prediction

StepDescriptionCommon Techniques/Models
1. Data Curation Assembling a large, high-quality dataset of molecules with known properties.Public databases (e.g., PubChem, ChEMBL), internal company data.
2. Molecular Representation Converting molecular structures into numerical formats (descriptors) that an ML model can process.Molecular Fingerprints (e.g., ECFP), SMILES/SELFIES strings, Graph-based representations. researchgate.net
3. Model Training "Teaching" the ML algorithm to find patterns between the molecular representation and the target property.Gradient Boosting, Random Forest, Support Vector Machines (SVM), Deep Neural Networks (DNN), Graph Neural Networks (GNN). researchgate.net
4. Model Validation Assessing the model's predictive accuracy and its ability to generalize to new, unseen data.Cross-validation, testing on an independent dataset.
5. Prediction Using the trained model to predict the properties of the target compound, this compound.The model outputs a predicted value for the property of interest (e.g., solubility, IC50).

The development of sophisticated ML frameworks allows for the rapid and increasingly accurate prediction of a wide range of molecular properties. digitellinc.comresearchgate.net For this compound, these predictive models can help to prioritize experimental efforts, reduce costs, and accelerate the path from compound design to potential application.

Mechanistic Investigations of Chemical Reactions

Reaction Kinetics and Rate Law Determinations

Reaction kinetics is the study of chemical reaction rates and the factors that influence them. A rate law is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. lumenlearning.com For a hypothetical reaction involving 4-(2,6-difluorophenyl)butanoic acid, the rate law would take the general form:

Rate = k[this compound]m[Reactant B]n...

Here, k is the rate constant, and the exponents m and n represent the order of the reaction with respect to each reactant, which must be determined experimentally. lumenlearning.com

While specific, detailed kinetic studies for many reactions involving this compound are not extensively documented in publicly available literature, the principles for determining these parameters are well-established. The method of initial rates is a common experimental approach. youtube.com This involves measuring the initial reaction rate at various starting concentrations of the reactants.

Table 1: Illustrative Experimental Design for Determining the Rate Law of a Hypothetical Reaction

ExperimentInitial [this compound] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.100.10R₁
20.200.10R₂
30.100.20R₃

By comparing the change in the initial rate (R₁, R₂, R₃) as the reactant concentrations are systematically varied, the reaction orders (m and n) can be calculated. For instance, if doubling the concentration of this compound (Experiment 2 vs. 1) causes the rate to quadruple, the reaction would be second order with respect to this reactant. youtube.com Once the orders are known, the rate constant k can be calculated for the specific temperature at which the experiments were conducted. lumenlearning.com

In reactions such as the oxidation of related keto-acids, studies have shown the reaction to be first order with respect to the oxidant, the substrate (the keto-acid), and H⁺ ions. orientjchem.org A similar approach would be necessary to characterize the kinetics of reactions involving this compound.

Thermodynamic Analysis of Reaction Pathways and Equilibria

Thermodynamic analysis complements kinetic studies by defining the energy changes and spontaneity of a reaction. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values determine whether a reaction is energetically favorable and the position of chemical equilibrium. frontiersin.org

The activation parameters for a reaction can be determined by studying the temperature dependence of the rate constant, k. By conducting kinetic experiments at different temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed. From this plot, the activation energy (Ea) can be calculated. Further analysis using the Eyring equation allows for the determination of the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). orientjchem.org

Table 2: Thermodynamic Parameters and Their Significance

ParameterSymbolSignificance
Enthalpy of ActivationΔH‡The heat absorbed or released in forming the transition state from the reactants.
Entropy of ActivationΔS‡The change in the degree of order when reactants form the transition state. A negative value suggests a more ordered transition state.
Free Energy of ActivationΔG‡The overall energy barrier that must be overcome for the reaction to proceed. It combines the effects of enthalpy and entropy.

For example, in studies of the oxidation of 4-oxo-4-phenyl butanoic acid, thermodynamic parameters were calculated from the second-order rate constants at various temperatures. orientjchem.org A similar experimental investigation would be required to obtain the specific thermodynamic data for reactions of this compound.

Influence of Substituent Effects on Reactivity (e.g., Electron-Withdrawing Effects of Fluorine)

The two fluorine atoms on the phenyl ring of this compound exert a profound influence on its reactivity. Fluorine is the most electronegative element, and its primary electronic influence in this context is a strong electron-withdrawing inductive effect (-I effect). libretexts.org

This inductive effect has several key consequences:

Increased Acidity of the Carboxylic Acid: The fluorine atoms pull electron density through the sigma bonds of the molecule. libretexts.org This effect is transmitted to the carboxylate group, stabilizing the conjugate base (R-COO⁻) that forms upon deprotonation. By dispersing the negative charge, this stabilization makes the loss of a proton (H⁺) more favorable, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated analogue, butanoic acid, or even benzoic acid. libretexts.orgucsb.edu The closer the electron-withdrawing group to the carboxylic acid, the stronger the effect. libretexts.org

Deactivation of the Aromatic Ring: The strong electron-withdrawing nature of the fluorine atoms decreases the electron density of the benzene (B151609) ring. This deactivates the ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation), making such reactions slower and requiring harsher conditions compared to benzene itself. msu.edu

The positioning of the fluorine atoms at the 2 and 6 (ortho) positions also introduces a steric component, which can influence the approach of reactants to the aromatic ring or nearby functional groups.

Table 3: Comparison of Acidity (pKa) based on Substituent Effects (Illustrative)

CompoundSubstituent(s)Expected Effect on AcidityIllustrative pKa
Butanoic AcidNoneBaseline~4.82
Benzoic AcidPhenyl groupWeakly acid-strengthening~4.20 libretexts.org
4-Fluorobenzoic Acid1 para-FluorineAcid-strengthening (-I effect)~4.14
2,6-Difluorobenzoic Acid2 ortho-FluorinesStrongly acid-strengthening (-I effect and ortho-effect) libretexts.org~3.27

Note: The pKa values are illustrative to demonstrate the trend of increasing acidity with fluorine substitution. The value for 2,6-difluorobenzoic acid highlights the significant impact of ortho-fluorine substituents.

Proposed Reaction Mechanisms and Characterization of Reaction Intermediates

The reactions of this compound follow established mechanisms for its constituent functional groups—the carboxylic acid and the difluorophenyl ring.

Reduction of the Carboxylic Acid:

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction is believed to proceed through a multi-step mechanism:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion (H⁻) to form hydrogen gas and a lithium carboxylate salt.

First Nucleophilic Attack: A second hydride ion from LiAlH₄ attacks the carbonyl carbon of the carboxylate.

Intermediate Formation: This addition forms a tetrahedral intermediate. The aluminum coordinates to the oxygen atoms.

Leaving Group Removal: The intermediate collapses, eliminating an O-Al species to form an aldehyde as a transient intermediate. This aldehyde is highly reactive.

Second Nucleophilic Attack: A third hydride ion rapidly attacks the carbonyl carbon of the aldehyde intermediate.

Protonation: An alkoxide is formed, which is then protonated during an aqueous workup step to yield the final primary alcohol, 4-(2,6-difluorophenyl)butan-1-ol. libretexts.org

The aldehyde formed in this process cannot typically be isolated because it is more reactive towards the reducing agent than the starting carboxylic acid. libretexts.org

Reactions of the Aromatic Ring:

While the difluorophenyl ring is deactivated, it can undergo electrophilic aromatic substitution under forcing conditions. The two ortho-fluorine atoms are ortho, para-directing groups. However, due to steric hindrance at the positions adjacent to the fluorines, substitution would be predicted to occur primarily at the para position (C4) relative to the butanoic acid chain.

Characterization of Intermediates:

Detecting and characterizing short-lived reaction intermediates is a significant challenge in mechanistic chemistry. Modern techniques such as exchange NMR spectroscopy have been used to detect low-abundance intermediates, like glycosyl triflates, that are in rapid equilibrium with more stable species. ru.nl For reactions involving this compound, similar advanced spectroscopic methods would be necessary to directly observe and characterize transient species like the tetrahedral or aldehyde intermediates proposed in its reduction.

Biological Activity Research: Preclinical and Mechanistic Studies

Enzyme Inhibition and Modulatory Studies

The influence of difluorophenyl-containing compounds on the activity of several key enzymes has been a subject of scientific inquiry. These studies explore the inhibitory and modulatory potential of these molecules, revealing specific interactions and mechanisms of action.

Investigation of Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Related Compounds

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of agents used in the management of type 2 diabetes. diabetesjournals.orgnih.gov Their primary function is to prevent the breakdown of incretin (B1656795) hormones, which play a crucial role in glucose-dependent insulin (B600854) secretion. diabetesjournals.org Research into novel DPP-4 inhibitors has explored a variety of chemical scaffolds, including those containing a difluorophenyl group. acs.orgnih.govresearchgate.net

A series of tri-2,3,5-substituted tetrahydropyran (B127337) analogs were synthesized and evaluated for their ability to inhibit DPP-4. nih.gov Optimization of this series led to the identification of potent inhibitors with good selectivity over other peptidases like quiescent cell proline dipeptidase (QPP), DPP8, and fibroblast activation protein (FAP). nih.gov One notable compound from this series, omarigliptin (B609743) (MK-3102), features a 2,5-difluorophenyl group and has been identified as a potent, competitive, and reversible DPP-4 inhibitor. acs.org It exhibits high selectivity and was selected as a clinical candidate due to its excellent pharmacokinetic profile. acs.orgnih.gov

In the development of omarigliptin, the replacement of a trifluorophenyl group with a difluorophenyl group resulted in comparable DPP-4 inhibition activity. acs.org Structural studies have shown that omarigliptin binds similarly to other well-known DPP-4 inhibitors like sitagliptin (B1680988) in the enzyme's active site. acs.org Specifically, the fluorine atom on the difluorophenyl ring can form a hydrogen bond with the side chain of an arginine residue (R125), and the basic amine group forms salt bridges with two glutamic acid residues (E205 and E206). acs.org

Table 1: DPP-4 Inhibition by Related Difluorophenyl Compounds

Compound/Analog DPP-4 IC50 (nM) Selectivity Notes
Omarigliptin (MK-3102) 1.6 Highly selective over QPP, FAP, DPP8, and DPP9 (IC50 > 67 µM) acs.org
Sitagliptin 18 A well-established DPP-4 inhibitor for comparison acs.org
Cyclohexylamine analogue 6a 0.5 Potent DPP-4 inhibitor, but with lower selectivity against IKr (hERG) acs.org
Compound 23 (clinical candidate) Potent Good selectivity over QPP, DPP8, and FAP nih.gov

Studies on Kynurenine-3-hydroxylase (KYN3H) Inhibition and Associated Neuroprotective Mechanisms

Kynurenine-3-hydroxylase (KMO), also known as kynurenine-3-monooxygenase, is a critical enzyme in the kynurenine (B1673888) pathway, the primary route for tryptophan metabolism. nih.govfrontiersin.org This enzyme converts kynurenine to 3-hydroxykynurenine, a metabolite implicated in oxidative stress and apoptosis. nih.gov Inhibition of KMO is being explored as a therapeutic strategy to reduce the production of these potentially toxic metabolites and increase levels of kynurenic acid, a neuroprotective compound that can block glutamate (B1630785) receptors. frontiersin.orgnih.gov

Research has led to the development of potent and specific KMO inhibitors. nih.gov One such inhibitor, GSK180, was discovered through modifications of the kynurenine substrate and has a half-maximal inhibitory concentration (IC50) of approximately 6 nM for human KMO. nih.gov The inhibition by GSK180 is competitive with the kynurenine substrate. nih.gov While direct studies on 4-(2,6-Difluorophenyl)butanoic acid are not specified, analogs with related structures, such as N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been identified as high-affinity inhibitors of KYN3H. evitachem.com Furthermore, compounds like 4-(3-Fluorophenyl)butanoic acid are also known to act as inhibitors of this enzyme.

Prolonged inhibition of KYN3H has been shown to elevate levels of kynurenic acid, which is associated with a reduction in levodopa-induced dyskinesias in animal models of Parkinson's disease, suggesting a neuroprotective effect without compromising the efficacy of levodopa (B1675098) therapy. nih.gov

Research on 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Difluorophenyl Pyruvate Analogs

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in the catabolism of tyrosine in both plants and animals. unisi.itwikipedia.org In plants, inhibition of this enzyme leads to a bleaching effect due to the disruption of plastoquinone (B1678516) and carotenoid biosynthesis, making it a target for herbicides. wikipedia.org In humans, HPPD inhibition is a therapeutic approach for hereditary tyrosinemia type I, a rare metabolic disease. bibliotekanauki.plnih.gov

A variety of analogs of the enzyme's natural substrate, (4-hydroxyphenyl)pyruvic acid, have been synthesized and studied as HPPD inhibitors. nih.gov Among these, ring-substituted analogs have demonstrated reversible inhibition. nih.gov Notably, (2,6-difluoro-4-hydroxyphenyl)pyruvate was identified as the most potent competitive inhibitor in one study, with an inhibition constant (Ki) of 1.3 µM. nih.gov This highlights the significant impact of the difluorophenyl substitution on the inhibitory activity against HPPD. Other analogs, such as (2-fluoro-4-hydroxyphenyl)pyruvate, were found to be alternate substrates for the enzyme. nih.gov

The mechanism of inhibition often involves the binding of the inhibitor to the Fe(II) center in the enzyme's active site. nih.gov Triketone herbicides are a well-known class of HPPD inhibitors that function in this manner. bibliotekanauki.pl

Modulation of Other Enzymes (e.g., Urease, CYP3A4)

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors in the context of infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.govresearchgate.net A study on dithiobisacetamides, which are disulfide-containing N-arylacetamides, identified several potent urease inhibitors. nih.gov Among the synthesized compounds, 2,2'-dithiobis(N-(3,5-difluorophenyl)acetamide) was found to be a highly active inhibitor with an IC50 value of 0.44 µM, demonstrating significantly higher potency than the standard inhibitor acetohydroxamic acid. nih.govacs.org These inhibitors were found to be reversible and exhibited a mixed inhibition mechanism. nih.govresearchgate.net

Table 2: Urease Inhibition by a Related Difluorophenyl Compound

Compound Urease IC50 (µM) Comparative Potency
2,2'-dithiobis(N-(3,5-difluorophenyl)acetamide) 0.44 nih.govacs.org 32- to 355-fold higher than acetohydroxamic acid nih.gov
Acetohydroxamic acid (control) 26.3 acs.org Standard inhibitor acs.org

CYP3A4 Modulation:

Cytochrome P450 3A4 (CYP3A4) is a crucial enzyme in human drug metabolism, responsible for the biotransformation of a vast number of pharmaceuticals. nih.govmdpi.com Inhibition of CYP3A4 can lead to significant drug-drug interactions. nih.gov The interaction of various small molecules with CYP3A4 has been studied to understand the structural basis for inhibition. nih.govacs.org

In the context of difluorophenyl-containing compounds, the crystal structure of CYP3A4 bound to an inhibitor with a difluorophenyl ring has been examined. nih.gov The orientation of the difluorophenyl ring within a narrow cavity of the active site, formed by residues such as Thr309, Ile369, and Ala370, is restricted. nih.gov The fluorine atoms interact with nearby residues, such as Arg212 and Ile369, which limits the movement of the ring. nih.gov While some compounds containing a dichlorophenyl group have been shown to have CYP3A4-dependent cytotoxicity, specific inhibitory IC50 values for difluorophenyl analogs are not detailed in the provided context. nih.gov The design of ritonavir (B1064) analogs has also been a focus, with some rationally designed compounds showing submicromolar affinity and inhibitory potency for CYP3A4. mdpi.comacs.org

Receptor Binding and Signaling Pathway Modulation

The interaction of difluorophenyl-containing compounds is not limited to enzymes; they also show activity at specific receptors, leading to the modulation of signaling pathways.

Interactions with TGR5 Agonists and Related G-Protein Coupled Receptors

Research has focused on the interaction of this compound and its analogs with the Takeda G-protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). researchgate.netnih.gov TGR5 is a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as it is involved in regulating glucose and lipid metabolism, as well as energy homeostasis. researchgate.netnih.gov The activation of TGR5 by agonists can trigger a variety of physiological responses. researchgate.netnih.gov

The development of potent and selective TGR5 agonists is an area of significant research. nih.gov Studies on bile acid derivatives and other synthetic compounds have been conducted to understand the structure-activity relationships that govern TGR5 activation. nih.gov These investigations aim to create molecules with improved potency and specificity, which could lead to new treatments for metabolic disorders. researchgate.net The interaction of ligands with TGR5 can lead to the activation of downstream signaling pathways that are crucial for metabolic regulation. mdpi.com

Modulation of Key Cell Signaling Pathways (e.g., mTOR, EGFR) in Research Models

The mechanistic target of rapamycin (B549165) (mTOR) and epidermal growth factor receptor (EGFR) are critical signaling pathways that regulate cell growth, proliferation, survival, and metabolism. mdpi.compharmgkb.org The mTOR pathway, in particular, integrates signals from various stimuli to control anabolic and catabolic processes within the cell. mdpi.com It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. assaygenie.com

While direct modulation of the mTOR and EGFR pathways by this compound is not extensively detailed in the available literature, TGR5 activation is known to initiate several downstream signaling cascades. mdpi.com When a TGR5 agonist binds to the receptor, it can lead to the production of cyclic adenosine (B11128) monophosphate (cAMP) and the activation of protein kinase A (PKA). mdpi.com This, in turn, can influence other pathways, such as the AKT pathway, which is also regulated by mTORC2. mdpi.comassaygenie.com In some cellular contexts, TGR5 activation has been shown to reduce chemokine expression in macrophages through the AKT–mTOR pathway. mdpi.com The EGFR signaling pathway is also a central regulator of cell division and survival, and its activation leads to multiple downstream effects, including the RAS-RAF-MAPK and PI3K/AKT pathways. pharmgkb.org Some studies have indicated that TGR5 can transactivate EGFR through signaling from plasma membrane rafts. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For TGR5 agonists, these studies have provided valuable insights into the design of potent and selective molecules. nih.gov

Impact of Fluorine Substitution Pattern on Biological Activity

The substitution pattern on the phenyl ring of a compound can significantly affect its biological activity. For instance, in a series of 3-aryl-4-isoxazolecarboxamides developed as TGR5 agonists, the nature and position of substituents on the aryl group were found to be key determinants of potency. bohrium.com While specific data on the 2,6-difluoro substitution of this compound is limited in the provided results, the general principle of fluorine substitution enhancing metabolic stability and membrane permeability has been noted for other compounds. For example, analogs with a 3,5-difluorophenyl group have shown increased cellular uptake compared to their non-fluorinated counterparts. The electronic properties and size of fluorine atoms can influence how a molecule fits into and interacts with its target receptor.

Role of the Butanoic Acid Moiety in Target Recognition and Binding Affinity

The butanoic acid portion of a molecule is often critical for its interaction with biological targets. The carboxylic acid group can form important hydrogen bonds or ionic interactions with amino acid residues in the binding site of a receptor. nih.gov For example, in the case of butyric acid binding to TGR5, molecular docking analysis suggests that it forms effective hydrogen-bonding interactions with specific residues like ASP-284 and TYR-287. nih.gov The length and flexibility of the alkyl chain connecting the aromatic ring to the carboxylic acid are also important for optimal positioning within the binding pocket. sdu.dk

Stereochemical Influence on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, can have a significant impact on the biological activity and selectivity of a molecule. nih.gov For chiral compounds, one enantiomer often exhibits greater potency than the other because it fits more precisely into the chiral binding site of the target protein. researchgate.net This has been observed in the development of TGR5 agonists, where stereoselective synthesis is a key consideration. researchgate.net While this compound itself is not chiral, the principles of stereochemistry are highly relevant for the broader class of TGR5 agonists and other biologically active molecules. For example, in a series of naproxen (B1676952) analogues, the (R)-enantiomer of 2-(6-methoxynaphthalen-2-yl)butanoic acid was found to be a potent and selective inhibitor of AKR1C3. nih.gov

Investigations of Biological Mechanisms in Preclinical Research Models (Non-Human)

Preclinical research using non-human models, such as cell-based assays and animal studies, is essential for understanding the biological mechanisms of action of compounds like this compound and its analogs. These models allow for the investigation of a compound's effects in a controlled biological system.

In vitro studies using cell lines that endogenously express TGR5, such as certain colonocytes, have been used to study the signaling and trafficking of the receptor upon activation by agonists. nih.gov These studies can reveal details about downstream signaling pathways, such as the generation of cAMP and the interaction with other proteins like EGFR. nih.gov Animal models are also crucial for evaluating the in vivo effects of TGR5 agonists. For example, in mouse models of liver injury, TGR5 activation has been shown to have a protective effect by controlling inflammation and maintaining the integrity of the biliary epithelium. nih.gov Furthermore, in vivo studies in mice have demonstrated that TGR5 agonists can improve glucose homeostasis and insulin resistance. researchgate.net

Table 1: Impact of Fluorine Substitution on Biological Activity

Compound/SubstitutionObserved EffectReference
3,5-difluorophenyl analogs2x higher cellular uptake vs. non-fluorinated derivatives

Table 2: Role of Butanoic Acid Moiety in Receptor Binding

MoietyInteractionReceptor/TargetReference
Butyric acidHydrogen bonding with ASP-284 and TYR-287TGR5 nih.gov

Table 3: Stereochemical Influence on Biological Activity

CompoundEnantiomerActivityTargetReference
2-(6-methoxynaphthalen-2-yl)butanoic acid(R)-enantiomerPotent and selective inhibitorAKR1C3 nih.gov

Anticancer Research: Apoptosis Induction Studies in Cell Lines

While direct studies on this compound are not prominent in the available literature, research into structurally similar compounds highlights the potential of the difluorophenyl motif in anticancer agent design. The focus of these studies has often been on inducing apoptosis, a programmed cell death mechanism that is a key target in cancer therapy.

Derivatives incorporating a difluorophenyl group have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share the difluorophenyl moiety, have identified certain hydrazone-containing compounds as potent cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines. nih.govresearchgate.net The mechanism of action for some related compounds has been linked to the induction of apoptosis. nih.govmdpi.com For example, a novel combination of drugs including a 4-thiazolidinone (B1220212) derivative with anti-HER2 antibodies was shown to be effective against AGS gastric cancer cells by inducing apoptosis. dntb.gov.ua

The broader family of pyrazole (B372694) derivatives, including compounds like '4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid', have also been investigated for their anticancer properties, suggesting that the core structure, when combined with a difluorinated phenyl ring, could be a promising scaffold for developing new therapeutic agents. ontosight.ai

Table 1: Cytotoxic Activity of Structurally Related Compounds

Compound ClassSpecific Derivative ExampleTarget Cancer Cell LinesObserved EffectReference
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesHydrazone derivatives (e.g., 9e, 9f)MDA-MB-231 (Breast), PPC-1 (Prostate), A375 (Melanoma)Identified as potent cytotoxic agents. Compound 9e showed the most pronounced inhibition of cell migration. nih.govresearchgate.net
Pyrazole derivatives4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acidGeneral (Anti-inflammatory, antimicrobial, anticancer properties studied in similar compounds)Potential for therapeutic applications based on structural features. ontosight.ai
Quinoline-Thiazolidinone Hybrids(S)-1-(2-(2,4-Difluorophenyl)-4-Oxothiazolidin-3-Yl)-3-(4-((7-(3-(4-Ethylpiperazin-1-Yl)Propoxy)-6-Methoxyquinolin-4-Yl)Oxy)-3,5-Difluorophenyl)UreaColorectal CancerIdentified as a potential anti-colorectal cancer agent. dntb.gov.ua

Antimicrobial Activity Research (e.g., against specific bacterial strains)

The antimicrobial potential of butanoic acid and its derivatives is an area of active investigation. Butyrate itself is known to exert direct antimicrobial effects against a range of both Gram-positive and Gram-negative bacteria, including strains of Acinetobacter baumannii, Escherichia coli, and Staphylococcus species. nih.gov The mechanism often involves increasing the permeability of the bacterial cell membrane. nih.gov

While specific studies on this compound are limited, research on related molecules suggests potential activity. For example, pyrazole derivatives containing a 2,6-difluorobenzoyl group have been explored for antimicrobial properties. ontosight.ai Furthermore, studies on natural endophytes from medicinal plants have identified various butanoic acid derivatives as part of the bioactive secondary metabolites with antimicrobial activity. frontiersin.org

A new class of small molecules, exemplified by the lead compound SIMR 2404, has shown potent antimicrobial activity against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), with a minimal inhibitory concentration (MIC) of 2 μg/mL. nih.gov This highlights the potential for developing modified butanoic acid structures as effective antibacterial agents. nih.gov

Table 2: Antimicrobial Activity of Butanoic Acid and Related Compounds

CompoundTarget OrganismActivity/FindingReference
Butanoic acidGram-positive and Gram-negative bacteria (e.g., A. baumannii, E. coli, S. aureus)Direct antimicrobial effects with MICs between 11 and 21 mmol/L. nih.gov
SIMR 2404 (Lead Compound)Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity with a Minimal Inhibitory Concentration (MIC) of 2 μg/mL. nih.gov
SIMR 2404 (Lead Compound)Gram-negative bacteria (e.g., E. coli)Moderate activity with MIC values between 8-32 μg/mL. nih.gov
Phenolic lipid (Butyrate derivative)Gram-negative species (e.g., P. oleovorians)Higher antimicrobial susceptibility compared to Gram-positive bacteria. nih.gov

Mitochondrial Function Modulation and ATP Production Enhancement Research

Mitochondrial dysfunction is implicated in a variety of diseases, and compounds that can modulate mitochondrial activity are of significant therapeutic interest. Research on a close structural analog, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, reveals its role as a key intermediate in the synthesis of Mitochonic Acid 5 (MA-5). MA-5 is noted for its ability to enhance ATP production in models of mitochondrial disease. This suggests that the difluorophenyl butanoic acid scaffold could be a valuable pharmacophore for developing agents that target mitochondrial bioenergetics.

The modulation of mitochondrial function is a complex process. For instance, studies have shown that extracellular acidosis can increase mitochondrial oxygen consumption and potential, processes that are dependent on signaling pathways like ERK1/2. nih.gov Other compounds, such as S-15176, have been shown to exert protective effects on liver mitochondria in type 2 diabetes models by stimulating mitochondrial biogenesis and inhibiting lipid peroxidation. nih.gov While not directly involving this compound, these studies underscore the principle that small molecules can effectively modulate mitochondrial function.

Plant Growth Regulatory Activity (by analogy to structurally related auxins)

By structural analogy to known synthetic auxins, this compound is hypothesized to possess plant growth regulatory activity. Auxins are a class of plant hormones that control many aspects of plant growth and development. researchgate.net Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. nih.gov

A key structural feature of many auxins is an aromatic ring system coupled to a carboxylic acid side chain. researchgate.net The structure-activity relationship for these molecules has been studied extensively. For example, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) is a well-known herbicide that acts as a pro-herbicide; it is converted into the active auxin 2,4-D within susceptible plants. gaois.ie The structure of this compound is directly analogous to 2,4-DB, with difluoro- substitutions instead of dichloro- substitutions on the phenyl ring.

Research has shown that a halogen at the 4-position of the aromatic ring is important for auxinic activity, and extending the carboxylate chain with an even number of carbons is tolerated. nih.gov This suggests that this compound could potentially be metabolized by plants in a similar manner to 2,4-DB, leading to auxin-like or herbicidal effects. The concept of "proauxins" that can diffuse efficiently into plant tissues before being cleaved to release a functional auxin further supports this hypothesis. ucsd.edu

Table 3: Structural Analogy to Known Plant Growth Regulators

CompoundStructureClass/ActivityReference
This compoundA 2,6-difluorophenyl ring attached to a butanoic acid chainHypothesized Plant Growth Regulator (by analogy)
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB)A 2,4-dichlorophenoxy group attached to a butanoic acid chainSynthetic Auxin / Herbicide (Pro-herbicide) gaois.ie
2,4-Dichlorophenoxyacetic acid (2,4-D)A 2,4-dichlorophenyl ring attached to an acetic acid chainSynthetic Auxin / Herbicide researchgate.netnih.gov
Indole-3-butyric acid (IBA)An indole (B1671886) ring attached to a butanoic acid chainNatural Auxin researchgate.net

Applications in Materials Science and Non Biological Research

Utilization as Intermediates in Organic Semiconductors Research

While direct research specifically detailing the use of 4-(2,6-difluorophenyl)butanoic acid as an intermediate in organic semiconductors is not extensively documented in publicly available literature, the structural motifs present in the molecule are highly relevant to this field. The difluorophenyl group is a common building block in a variety of organic electronic materials.

The introduction of fluorine atoms into organic semiconductor molecules is a well-established strategy to modulate their electronic properties. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material. This tuning of energy levels is critical for designing efficient charge-transporting and light-emitting materials for applications in:

Organic Light-Emitting Diodes (OLEDs): Fluorinated phenyl groups are incorporated into host materials and emitters for OLEDs. For instance, iridium complexes containing difluorophenyl pyridine (B92270) ligands, such as Tris[2-(4,6-difluorophenyl) pyridinato-C2,N] iridium(III) (Ir(Fppy)3), are known as efficient blue triplet emitters in phosphorescent OLEDs (PHOLEDs) sigmaaldrich.com. The butanoic acid portion of the title compound could be chemically modified to link the fluorinated core to other parts of a larger semiconductor molecule.

Organic Field-Effect Transistors (OFETs): The stability and charge-transport characteristics of organic semiconductors used in OFETs can be enhanced by fluorination. The 2,6-difluoro substitution pattern can influence the intermolecular packing and, consequently, the charge mobility of the resulting materials.

The butanoic acid functional group provides a reactive handle for further synthetic transformations, allowing the 2,6-difluorophenyl moiety to be incorporated into larger conjugated systems, such as polymers or dendrimers, which are essential for the fabrication of organic electronic devices.

Table 1: Potential Roles of this compound Derivatives in Organic Semiconductors

Application AreaPotential Function of the 2,6-Difluorophenyl MoietyPotential Function of the Butanoic Acid Chain
Organic Light-Emitting Diodes (OLEDs)Tuning of HOMO/LUMO energy levels for efficient charge injection and emission color.A synthetic handle for incorporation into larger host or emitter molecules.
Organic Field-Effect Transistors (OFETs)Enhancement of air stability and modulation of charge carrier mobility through altered molecular packing.A versatile point of attachment for creating solution-processable semiconductor materials.
Organic Photovoltaics (OPVs)Modification of the electronic properties of donor or acceptor materials to optimize the open-circuit voltage and short-circuit current.A linker to other functional units within a complex photovoltaic molecule or polymer.

Potential in Advanced Polymer and Coating Development

The distinct properties of this compound make it an interesting candidate for the development of advanced polymers and coatings with specialized characteristics. Although specific research on this compound's direct application is limited, the properties of similar fluorinated compounds provide insights into its potential. For example, a related isomer, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, is noted for its utility in creating advanced materials, including polymers and coatings that demand specific reactivity and stability .

The incorporation of the 2,6-difluorophenyl group into a polymer backbone or as a pendant group can impart several desirable properties:

Enhanced Thermal and Chemical Stability: The strong carbon-fluorine bond contributes to increased thermal stability and resistance to chemical degradation, which is crucial for coatings used in harsh environments.

Hydrophobicity and Oleophobicity: Fluorinated polymers are known for their low surface energy, leading to surfaces that repel water and oils. This is a key feature for developing anti-fouling and self-cleaning coatings.

Modified Optical Properties: The presence of fluorine can alter the refractive index of a polymer, a property that can be exploited in the development of optical coatings and films.

Gas Permeability: Fluorinated polymers often exhibit unique gas permeability properties, which could be beneficial in the design of specialized membranes.

The carboxylic acid group of this compound allows it to be used as a monomer in polymerization reactions such as polyesterification or polyamidation. It can also be grafted onto existing polymer chains to modify their surface properties.

Table 2: Potential Applications in Polymer and Coating Development

ApplicationPotential Benefit of Incorporating this compound
Protective CoatingsIncreased resistance to heat, chemicals, and weathering.
Anti-Fouling SurfacesReduced adhesion of water, oil, and biological matter.
Optical FilmsTailored refractive index for anti-reflective or other optical applications.
Specialized MembranesControlled permeability for gas separation or other filtration processes.

Role as Versatile Chemical Building Blocks for Catalysts and Novel Chemical Processes

In the realm of chemical synthesis, carboxylic acids and their derivatives are fundamental building blocks for creating more complex molecules scbt.combiointerfaceresearch.commdpi.comacs.orgmdpi.com. This compound, with its combination of a functionalized aromatic ring and a reactive carboxylic acid, is a prime candidate for use as a versatile intermediate in various chemical processes.

The reactivity of the carboxylic acid group allows it to participate in a wide range of chemical transformations, including:

Esterification and Amidation: To form esters and amides, which are common functional groups in a vast array of chemical products.

Reduction: To produce the corresponding alcohol, 4-(2,6-difluorophenyl)butan-1-ol, which can serve as a precursor for other functional groups.

Conversion to Acid Halides: To create highly reactive intermediates for acylation reactions.

The 2,6-difluorophenyl ring can also participate in or influence chemical reactions. For instance, the fluorine atoms can direct the substitution patterns in electrophilic aromatic substitution reactions or be involved in metal-catalyzed cross-coupling reactions.

While direct examples of using this compound for the synthesis of specific catalysts are not prominent in the literature, its structure lends itself to the creation of ligands for metal catalysts. The butanoic acid chain could be modified to include coordinating atoms (e.g., nitrogen, phosphorus) that can bind to a metal center, with the difluorophenyl group influencing the electronic environment of the catalyst and, therefore, its activity and selectivity. The use of butanoic acid derivatives in the preparation of new heterocyclic compounds with potential biological activity has been demonstrated with similar molecules, highlighting the versatility of this class of compounds as chemical intermediates mdpi.commdpi.com.

Table 3: Potential Synthetic Transformations of this compound

Reaction TypeReagentsPotential Product
EsterificationAlcohol, Acid Catalyst4-(2,6-Difluorophenyl)butanoate ester
AmidationAmine, Coupling AgentN-substituted-4-(2,6-difluorophenyl)butanamide
ReductionReducing Agent (e.g., LiAlH4)4-(2,6-Difluorophenyl)butan-1-ol
Halogenation (Acid Chloride Formation)Thionyl Chloride (SOCl2)4-(2,6-Difluorophenyl)butanoyl chloride

Future Research Directions and Emerging Paradigms

Development of Novel, Sustainable Synthetic Methodologies for Enantiopure Forms

The production of enantiomerically pure forms of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For 4-(2,6-difluorophenyl)butanoic acid, which possesses a chiral center, the development of sustainable and efficient methods to synthesize specific enantiomers is a critical research goal. Current synthetic strategies often rely on classical resolution techniques or the use of chiral auxiliaries, which can be resource-intensive and generate significant waste.

Future research will likely focus on the development of catalytic asymmetric syntheses. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to directly produce the desired enantiomer with high selectivity. researchgate.net Biocatalysis, employing enzymes to carry out stereoselective transformations, also presents a promising and environmentally friendly alternative. rug.nl The use of renewable starting materials and the design of synthetic pathways with higher atom economy will be central to creating truly sustainable processes. rsc.org For instance, methods starting from readily available chiral precursors like (S)-serine have been explored for related compounds and could be adapted. researchgate.net

Advanced Computational Design and In Silico Screening for Targeted Biological Activity

The advent of powerful computational tools has revolutionized drug discovery and materials science. For this compound, in silico methods offer a rapid and cost-effective way to explore its potential. nih.gov Advanced computational design will enable the rational design of new derivatives with enhanced biological activity and specificity. biointerfaceresearch.com

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can predict the biological activity of novel analogs based on their molecular structure. nih.gov Molecular docking simulations can be employed to predict how these molecules will bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and further testing. rug.nl Furthermore, computational methods can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.gov

Exploration of New Biological Targets and Mechanistic Pathways beyond Current Understanding

While some butanoic acid derivatives are known to act as histone deacetylase (HDAC) inhibitors or ligands for G protein-coupled receptors, the full spectrum of biological targets for this compound remains to be elucidated. biointerfaceresearch.com The presence of the difluorophenyl moiety can significantly alter the compound's electronic properties and binding affinities, potentially leading to interactions with novel biological targets.

Future research should employ a variety of approaches to uncover new mechanisms of action. This includes high-throughput screening against diverse panels of biological targets. Proteomics and metabolomics studies can help to identify the cellular pathways affected by the compound. Understanding these new targets and pathways could open up therapeutic possibilities in areas beyond those currently being explored, such as in different types of cancer, neurodegenerative diseases, or infectious diseases. researchgate.net For example, derivatives of similar structures have been investigated for their effects on triple-negative breast cancer, prostate cancer, and melanoma cell lines. nih.gov

Integration into Novel Advanced Materials for Specific Technological Applications

The unique physicochemical properties of this compound, including its fluorinated aromatic ring, make it an intriguing building block for the creation of advanced materials. The incorporation of fluorine atoms can enhance properties such as thermal stability, chemical resistance, and lipophilicity.

Potential applications in materials science are broad. This compound could be used as a monomer or a functional additive in the synthesis of novel polymers with tailored properties. For instance, its integration could lead to the development of new liquid crystals, or materials with specific optical or electronic properties. Research into its potential use in areas like organic electronics is still in its early stages but holds promise. smolecule.com The ability to form self-assembled monolayers or its incorporation into metal-organic frameworks (MOFs) could also be explored for applications in sensing, catalysis, or separation technologies.

High-Throughput Screening and Assay Development for Discovery of New Derivatives and Lead Compounds

To accelerate the discovery of new derivatives of this compound with enhanced properties, high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid testing of large libraries of compounds against specific biological or material-based assays.

The development of robust and sensitive assays is a critical first step. For biological applications, this could involve cell-based assays that measure specific cellular responses or biochemical assays that quantify the interaction of the compounds with a particular enzyme or receptor. nih.gov For example, a microtiter plate assay was developed for the high-throughput screening of inhibitors for a specific enzyme in Mycobacterium tuberculosis. nih.gov For materials science applications, assays could be designed to quickly evaluate properties such as thermal stability, conductivity, or optical characteristics. The data generated from HTS campaigns, combined with computational modeling, will provide a powerful engine for the discovery of new lead compounds for a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(2,6-Difluorophenyl)butanoic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis of fluorinated arylbutanoic acids often involves coupling reactions between fluorinated aryl halides and butanoic acid derivatives. For example, analogous compounds like 4-(2,4-dichlorophenoxy)butanoic acid are synthesized via nucleophilic substitution using γ-butyrolactone and aryl halides under basic conditions . To ensure purity, recrystallization using solvents like ethanol or hexane (as seen in fluorophenylacetic acid purification, mp 80–84°C ) and characterization via HPLC (≥98% purity criteria ) are recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for confirming the position of fluorine substituents and butanoic acid chain integration. Mass spectrometry (MS) validates molecular weight (e.g., fluorobenzoic acid derivatives in ), while infrared (IR) spectroscopy identifies carboxylic acid functional groups (C=O stretch ~1700 cm⁻¹). For structural analogs like 4-(2,3-difluorophenyl)picolinic acid, SMILES notation and molecular formula (C₁₂H₇F₂NO₂) aid in computational validation .

Q. How do fluorine substituents influence the physical properties of this compound?

  • Methodological Answer : Fluorine’s electronegativity increases acidity (lower pKa) and affects solubility. For example, 4-fluorobenzoic acid has a mp of 182–184°C , whereas non-fluorinated analogs melt at lower temperatures. Differential Scanning Calorimetry (DSC) can quantify thermal stability, and logP calculations predict lipophilicity for biological studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Methodological Answer : Yield optimization requires tuning reaction conditions. For aryl halide coupling, catalysts like Pd(0) or Cu(I) enhance efficiency, while microwave-assisted synthesis reduces reaction time. Evidence from fluorinated pyridinecarboxamide synthesis (e.g., PIM-447 dihydrochloride ) suggests inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) improve reproducibility. Kinetic studies via in-situ NMR or LC-MS can identify rate-limiting steps.

Q. What strategies resolve discrepancies in reported melting points or spectral data for fluorinated arylbutanoic acids?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. For instance, 4-fluorophenylacetic acid is reported at mp 80–84°C , but slight variations may stem from residual solvents. Recrystallization in polar aprotic solvents (e.g., acetonitrile) and comparative X-ray crystallography (as used for 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid ) can standardize results. Collaborative inter-lab validation is recommended.

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methodological Answer : Fluorinated compounds often inhibit enzymes (e.g., cyclooxygenase or decarboxylases). In bacteriology, fluorobenzoic acids are used to study microbial metabolism . For mechanistic insights, employ enzyme kinetics (Michaelis-Menten plots), isothermal titration calorimetry (ITC), or fluorescence polarization assays. Molecular docking (using structures like C₁₂H₇F₂NO₂ ) predicts binding modes.

Q. What computational tools predict the stability of this compound under varying storage conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to assess hydrolytic/oxidative stability. For analogs like PIM-447 dihydrochloride, storage at 2–8°C preserves integrity . Accelerated stability studies (40°C/75% RH) with LC-MS monitoring detect degradation products. pKa prediction software (e.g., ACD/Labs) guides buffer selection for aqueous solutions.

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for fluorinated arylbutanoic acids across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cell lines). Normalize data using positive controls (e.g., 4-hydroxybenzoic acid ) and validate via orthogonal assays (e.g., Western blotting alongside enzyme assays). Meta-analysis of fluorinated compound libraries (e.g., fluorophenylacetic acid derivatives ) identifies structure-activity trends.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.